3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one
Description
3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one is an enaminone derivative characterized by a strained 2,2-dimethylcyclopropyl group attached to a carbonyl moiety and a dimethylamino-substituted propenone chain. Enaminones of this class are pivotal intermediates in organic synthesis, particularly for constructing heterocyclic frameworks and bioactive molecules. The cyclopropane ring introduces steric and electronic effects that influence reactivity, stability, and interactions in chemical or biological systems .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(E)-3-(dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H17NO/c1-10(2)7-8(10)9(12)5-6-11(3)4/h5-6,8H,7H2,1-4H3/b6-5+ |
InChI Key |
ACLORUUZAWHUIG-AATRIKPKSA-N |
Isomeric SMILES |
CC1(CC1C(=O)/C=C/N(C)C)C |
Canonical SMILES |
CC1(CC1C(=O)C=CN(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one typically involves the reaction of dimethylamine with a suitable cyclopropyl-containing precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Structural and Electronic Properties
The table below summarizes key structural analogs and their substituent-driven differences:
Key Observations:
- Cyclopropane rings also confer ring strain, which can be exploited in ring-opening reactions or stabilization of transition states.
- Aromatic vs. Non-Aromatic Substituents: Fluorophenyl () and pyridyl () groups enhance electronic polarization of the carbonyl group, making them more reactive toward nucleophiles compared to cyclopropane derivatives. The pyridyl group’s lone pair on nitrogen further enables coordination with metal ions, broadening applications in catalysis .
- Biological Relevance : Indole-containing analogs () are critical in drug synthesis (e.g., osimertinib), where the heteroaromatic system facilitates target binding. In contrast, cyclopropane derivatives may offer improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Physical Properties and Stability
- Melting Points : Fluorophenyl (122–124°C) and pyridyl (126–130°C) analogs exhibit higher melting points than cyclopropane derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) .
- Solubility : Pyridyl and indole derivatives may show improved aqueous solubility compared to cyclopropane-containing compounds, attributed to polarizable nitrogen atoms .
Biological Activity
3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one, also known by its CAS number 1937348-20-3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₃N₁O
- Molecular Weight : 167.25 g/mol
- CAS Number : 1937348-20-3
Biological Activity Overview
The biological activity of 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one has been explored in various studies, focusing on its potential as an antimicrobial and cytotoxic agent.
Antimicrobial Activity
Research indicates that compounds containing the dimethylaminocyclopropyl moiety exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. This suggests that 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one may also possess similar antimicrobial effects.
Cytotoxicity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, leading to cell death. This is particularly relevant for developing new anticancer therapies.
The mechanisms through which 3-(Dimethylamino)-1-(2,2-dimethylcyclopropyl)prop-2-en-1-one exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes crucial for cellular metabolism in pathogens or cancer cells.
- Membrane Disruption : It may disrupt cellular membranes, leading to increased permeability and eventual cell lysis.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
